1-Methylpiperidin-3-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRLPMIRFPMIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504937 | |

| Record name | 1-Methylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41511-85-7 | |

| Record name | 1-Methylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpiperidin-3-one hydrochloride chemical properties

An In-Depth Technical Guide to 1-Methylpiperidin-3-one hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 41511-85-7) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive ketone within a piperidine scaffold, makes it an essential intermediate for the development of complex bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a representative synthetic protocol, explores its reactivity, details its significant applications in drug discovery—particularly for central nervous system (CNS) agents and kinase inhibitors—and establishes rigorous safety and handling procedures. This document serves as a technical resource for researchers, chemists, and drug development professionals leveraging this versatile compound in their work.

Chemical Identity and Structural Framework

This compound is the hydrochloride salt of N-methylated piperidin-3-one. The presence of the tertiary amine and the ketone functional group dictates its chemical behavior and utility as a synthetic precursor. The hydrochloride form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.

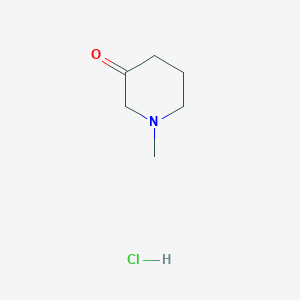

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41511-85-7 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClNO | [1][2] |

| Molecular Weight | 149.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 111 °C | [2] |

| Solubility | Soluble in water and some organic solvents | [1] |

| Purity | Typically ≥98% | [6] |

| Odor | Irritating odor | [1] |

| Storage | 2-8°C, sealed, dry, away from light | [1][2] |

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable reactivity, primarily centered around the ketone functional group. It serves as an electrophilic site for nucleophilic additions, condensations, and other carbonyl chemistries, allowing for the extension of the molecular framework.

Representative Synthesis: Acidic Deprotection

A common and efficient method for preparing this compound involves the acidic cleavage of a protecting group, such as a tert-butyloxycarbonyl (BOC) group, from a precursor. The BOC group is widely used to mask the nitrogen atom during earlier synthetic steps, and its removal with hydrochloric acid directly yields the desired hydrochloride salt in high purity.

Sources

Introduction: A Linchpin Intermediate in Modern Synthesis

An In-Depth Technical Guide to 1-Methylpiperidin-3-one Hydrochloride

This compound (CAS No: 41511-85-7) is a heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors.[1][2] As a functionalized piperidine derivative, its structure incorporates a reactive ketone and a tertiary amine, making it a versatile and valuable building block for the synthesis of complex molecules.[3] This guide provides an in-depth exploration of its structure, properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its primary utility lies in its role as a key intermediate for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in bioactive compounds, particularly central nervous system (CNS) agents and antipsychotic drugs.[3][4]

Core Physicochemical and Structural Characteristics

The compound presents as a solid at room temperature, soluble in water and certain organic solvents.[2] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base (1-Methyl-3-piperidinone, CAS: 5519-50-6).[5]

Chemical Structure

The molecular structure consists of a six-membered piperidine ring with a methyl group attached to the nitrogen atom (position 1) and a carbonyl group at position 3. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 41511-85-7 | [1][2][3] |

| Molecular Formula | C₆H₁₂ClNO | [2][3][6] |

| Molecular Weight | 149.62 g/mol | [3][6][7] |

| Melting Point | 111 °C | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98-99% | [2][6] |

Spectroscopic Characterization: A Validating System

Confirming the identity and purity of this compound is paramount. The following spectroscopic methods provide a self-validating system for structural elucidation. The data described are based on established principles and data for the free base, with adjustments for the hydrochloride salt.[5][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the N-methyl group. Protons alpha to the carbonyl group (at C2 and C4) and the protonated nitrogen will be deshielded, appearing further downfield. The N-methyl protons will appear as a singlet.

-

¹³C NMR Spectroscopy : The carbon spectrum will definitively show a signal for the carbonyl carbon (C=O) at a characteristic downfield shift (~200 ppm).[5] Six unique carbon signals are expected, corresponding to the N-methyl carbon and the five carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy : A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. Additionally, a broad absorption in the 2700-3000 cm⁻¹ region would indicate the N-H stretch of the ammonium salt.

-

Mass Spectrometry (MS) : Under electrospray ionization (ESI), the mass spectrum would show the molecular ion for the free base (the cation) at an m/z corresponding to [C₆H₁₁NO + H]⁺.

Synthesis Protocol: Acid-Mediated Deprotection

A common and efficient laboratory-scale synthesis involves the deprotection of a Boc-protected precursor.[7] The use of a tert-butoxycarbonyl (Boc) group is a standard strategy in organic synthesis to temporarily mask the reactivity of an amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, which is the causal principle behind this protocol.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for synthesis via Boc-deprotection.

Step-by-Step Methodology

This protocol is adapted from a documented synthesis of a similar piperidinone hydrochloride.[7]

-

Preparation : Dissolve the Boc-protected piperidone precursor (e.g., racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester) in an anhydrous solvent such as dichloromethane (DCM) in a suitable reaction vessel.

-

Cooling : Place the vessel in an ice bath to cool the solution to 0°C. This is a critical step to control the initial exotherm of the acid addition.

-

Acid Addition : Add ethanolic hydrogen chloride (ethanolic-HCl) to the stirred solution slowly and dropwise. The HCl cleaves the Boc group, liberating the secondary amine, which is then protonated to form the hydrochloride salt.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Let it stir for approximately 3 hours.

-

Monitoring : Track the consumption of the starting material using Thin Layer Chromatography (TLC) until completion is observed.

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. This yields the crude this compound product, which can be used directly or purified further if necessary.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold. The ketone functionality allows for a wide range of subsequent chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of diverse and complex molecular architectures.

Logical Pathway in Synthesis

Caption: Synthetic utility pathway of the title compound.

-

CNS Agents & Antipsychotics : The piperidine ring is a common feature in many centrally acting drugs. This intermediate serves as a starting point for molecules targeting various receptors and enzymes in the brain.[3][4]

-

Kinase Inhibitors : Functionalized piperidines are used to develop kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[9]

-

Enzyme Inhibitors and Receptor Ligands : The compound's structure is ideal for designing molecules that can fit into the active sites of enzymes or bind to specific biological receptors.[3]

Safety, Handling, and Storage: A Trustworthy Protocol

Adherence to safety protocols is non-negotiable. The following guidelines are synthesized from authoritative Safety Data Sheets (SDS).[10][11]

Hazard Identification

-

GHS Classification : Causes skin irritation (H315), serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[11]

-

Signal Word : Warning.[11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area or within a closed system like a fume hood.[10][12]

-

Personal Protection : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[11]

-

Safe Handling Practices : Avoid breathing dust, fumes, or vapors.[11] Wash hands and any exposed skin thoroughly after handling.[10][11] Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[10][13]

First Aid Measures

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[10]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[10] If skin irritation occurs, get medical advice.[11]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Ingestion : Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[10]

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[10][12] Recommended storage is often refrigerated at 2-8°C.[3]

-

Container : Keep the container tightly closed and sealed.[10][11]

-

Incompatibilities : Store away from strong oxidizing agents and strong acids.[10][12]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hainan Sincere Industries. (n.d.). This compound. Retrieved from [Link]

-

BIOSYNCE. (n.d.). Piperidin-3-one Hydrochloride CAS 61644-00-6. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. Retrieved from [Link]

-

Phcato. (n.d.). Piperidin-3-one Hydrochloride: Essential Building Block for Drug Discovery. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6,9-Methanobenzo[3][10]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol.... Retrieved from [Link]

-

PubChem. (n.d.). 3-Piperidinone, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Piperidinol, 1-methyl-. Retrieved from [Link]

Sources

- 1. This compound | 41511-85-7 [chemicalbook.com]

- 2. hnsincere.com [hnsincere.com]

- 3. This compound [myskinrecipes.com]

- 4. biosynce.com [biosynce.com]

- 5. 3-Piperidinone, 1-methyl- | C6H11NO | CID 79656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 41511-85-7 | this compound - Synblock [synblock.com]

- 7. 3-Methylpiperidin-4-one hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. echemi.com [echemi.com]

1-Methylpiperidin-3-one hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-Methylpiperidin-3-one Hydrochloride

Introduction: The Foundational Importance of Solubility

This compound (CAS: 41511-85-7) is a pivotal heterocyclic building block in medicinal chemistry.[1][2] Its piperidine scaffold is a common feature in a multitude of neurologically active agents, making this compound a key intermediate in the synthesis of novel therapeutics for the central nervous system.[1] However, the journey from a promising molecular structure to a viable drug candidate is critically dependent on its physicochemical properties, chief among them being aqueous solubility.

Solubility is not merely a physical constant; it is a gatekeeper for biological activity. Poor solubility can severely hamper drug discovery and development, leading to unreliable in vitro assay results, challenges in formulation for in vivo studies, and ultimately, poor oral bioavailability.[3][4][5] This guide provides a comprehensive analysis of the solubility profile of this compound, offering both theoretical grounding and practical, field-proven methodologies for its empirical determination. We will delve into the factors governing its solubility and present validated protocols for its measurement, empowering researchers to make data-driven decisions in their development programs.

Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the first step in predicting and interpreting its solubility behavior. This compound is a salt, formed from the reaction of the weakly basic free form, 1-Methyl-3-piperidinone, with hydrochloric acid. This salt form is intentionally designed to enhance aqueous solubility.

The key structural features influencing its solubility are:

-

The Protonated Tertiary Amine: In its hydrochloride salt form, the nitrogen atom of the piperidine ring is protonated, bearing a positive charge. This ionic character is the primary driver for its interaction with polar solvents like water.

-

The Ketone Group: The carbonyl group (C=O) at the 3-position can act as a hydrogen bond acceptor, further contributing to its affinity for protic solvents.

-

The Piperidine Ring: While the hydrocarbon backbone is nonpolar, the overall polarity imparted by the ionic center and the ketone group dominates its behavior in aqueous media.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41511-85-7 | [1][2][6][7] |

| Molecular Formula | C₆H₁₂ClNO | [2][6][7] |

| Molecular Weight | 149.62 g/mol | [1][2][6][7] |

| Appearance | Solid; Colorless to light yellow/pink | [6][7] |

| Melting Point | 111 °C | [1][7] |

| Stability | Hygroscopic | [7] |

Solubility Profile: A Multifactorial Analysis

The solubility of this compound is not a single value but a profile dependent on several environmental factors. While specific quantitative data is not extensively published, a qualitative and predictive analysis can be robustly established.

Qualitative Solubility Summary

Based on available data, the compound exhibits the following general solubility:

-

Water: Soluble[6]

-

Methanol: Slightly Soluble[7]

-

DMSO: Slightly Soluble[7]

-

Other Organic Solvents: Soluble in some organic solvents[6]

The high solubility in water is expected due to its ionic salt nature. Its slight solubility in polar aprotic (DMSO) and polar protic (Methanol) solvents suggests that while polarity is key, the ionic interactions in water are most favorable.

The Critical Influence of pH

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is intrinsically pH-dependent. The equilibrium between the protonated (ionized) form and the neutral free base is governed by the solution's pH and the pKa of the tertiary amine.

-

In Acidic Conditions (Low pH): The equilibrium heavily favors the protonated, cationic form of the piperidine nitrogen. This ionic species readily interacts with water molecules, leading to higher solubility.

-

In Neutral to Basic Conditions (High pH): As the pH increases above the compound's pKa, the tertiary amine will be deprotonated, yielding the neutral free base, 1-methyl-3-piperidinone. This non-ionic form is expected to be significantly less water-soluble, potentially leading to precipitation.[8][9]

This pH-solubility relationship is a critical consideration for oral drug development, as the compound will traverse the acidic environment of the stomach (pH 1-3) and the more neutral environment of the small intestine (pH 5-7).[10]

Caption: pH-dependent equilibrium of 1-Methylpiperidin-3-one.

Impact of Temperature and Solid State

-

Temperature: The dissolution process is influenced by temperature. For most solids, solubility increases with temperature; however, this relationship must be determined empirically for each compound.[4] This is relevant for manufacturing processes and for understanding stability under different storage conditions.

-

Solid State: The crystalline form (polymorph) of the solid material can significantly impact its solubility and dissolution rate.[11] Different polymorphs have different crystal lattice energies, meaning one form may be more readily dissolved than another. It is crucial to characterize the solid form being used in any solubility determination.

Gold-Standard Protocols for Solubility Determination

Given the sparse public data on quantitative solubility, experimental determination is essential. The choice of method depends on the stage of drug discovery and the specific question being asked. Two primary types of solubility are measured: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the "true" solubility of a compound, representing the saturation point of a solution in equilibrium with its solid phase.[5][11] It is the gold standard for lead optimization and pre-formulation studies.[3] The Shake-Flask method is the most common approach.[3][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of desired pH values (e.g., pH 1.2, 4.5, and 7.4 to simulate physiological conditions).[12][13] The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is fully established.[3][11][12]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).[3][13]

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.[5][13]

-

Data Reporting: Express the solubility in units of µg/mL or µM at the specified pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early discovery to assess how readily a compound precipitates when an organic stock solution (typically DMSO) is diluted into an aqueous buffer.[3][4] This mimics the conditions of many automated in vitro biological assays.

Protocol: Direct UV or Nephelometric Method for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[14][15]

-

Dilution: Using a liquid handler, dispense a small volume (e.g., 1-5 µL) of the DMSO stock into the wells of a microtiter plate. Then, add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentrations.[14]

-

Incubation: Mix the plate thoroughly and incubate for a short period, typically 1 to 2 hours, at a controlled temperature.[3][14]

-

Detection & Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the formation of precipitate.[4][14]

-

Direct UV Method: Filter the contents of the wells using a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate and calculate the concentration against a standard curve.[14]

-

-

Data Reporting: The kinetic solubility is the highest concentration at which no precipitate is detected.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Practical Framework for Application

The solubility profile of this compound is a cornerstone of its utility in pharmaceutical research and development. While its hydrochloride salt form confers good intrinsic aqueous solubility, a comprehensive understanding requires empirical testing. Its pH-dependent nature is the most critical variable to characterize, as it directly impacts the compound's behavior in biological systems. By employing robust, validated methods such as the shake-flask assay for thermodynamic solubility and high-throughput kinetic assays for early screening, researchers can generate the high-quality data needed to guide formulation strategies, interpret biological data correctly, and accelerate the development of new medicines. This guide provides the scientific rationale and actionable protocols to achieve that goal.

References

- Kinetic Solubility Assays Protocol. AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- This compound. Hainan Sincere Industries.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- In-vitro Thermodynamic Solubility. Protocols.io.

- In vitro solubility assays in drug discovery. PubMed.

- Thermodynamic Solubility Assay. Domainex.

- Thermodynamic Solubility Assay. Evotec.

- ADME Solubility Assay. BioDuro.

- This compound. MySkinRecipes.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online.

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- This compound | 41511-85-7. ChemicalBook.

- Piperidine. Solubility of Things.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures.

- CAS 41511-85-7 | this compound. Synblock.

- Application of drug physico chemical characteris

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 41511-85-7 | this compound - Synblock [synblock.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. hnsincere.com [hnsincere.com]

- 7. This compound | 41511-85-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 404 Page [emdgroup.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. scielo.br [scielo.br]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Physicochemical Properties of 1-Methylpiperidin-3-one Hydrochloride (CAS: 41511-85-7)

Introduction

1-Methylpiperidin-3-one hydrochloride is a heterocyclic organic compound with the chemical formula C₆H₁₂ClNO.[1] As a key intermediate and building block, it is frequently utilized in medicinal chemistry and the pharmaceutical industry for the synthesis of more complex molecules, particularly in the development of central nervous system agents and antipsychotic drugs.[1][2] The presence of a reactive ketone group and a tertiary amine within its piperidine scaffold allows for diverse chemical modifications, making it a valuable precursor in drug discovery pipelines.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the physical and chemical properties of this compound. We will delve into its characteristic appearance, the analytical methods for its definitive identification and quality control, and best practices for its safe handling and storage. The causality behind its properties and the rationale for specific analytical techniques are emphasized to provide actionable, field-proven insights.

Section 1: Core Physicochemical Properties

The accurate identification of a starting material is the foundation of any successful synthetic campaign. For this compound, a combination of visual inspection and empirical measurement provides the first-line data for quality assessment.

| Property | Description | Significance & Rationale |

| CAS Number | 41511-85-7 | The universally recognized, unique identifier for this specific chemical substance. |

| Molecular Formula | C₆H₁₂ClNO[3] | Defines the elemental composition of the molecule. |

| Molecular Weight | ~149.62 g/mol [3] | Essential for stoichiometric calculations in chemical reactions. |

| Physical State | Solid at room temperature[4][5] | As an amine hydrochloride salt, the ionic character favors the formation of a solid crystal lattice under standard conditions. |

| Appearance | White to light yellow solid | Color can be an initial indicator of purity. Deviations may suggest impurities or degradation. |

| Melting Point | 111 °C[1] | A sharp, defined melting point is a strong indicator of high purity. A broad melting range suggests the presence of contaminants. |

| Solubility | Soluble in water[4] | The hydrochloride salt form imparts significant polarity, making it readily soluble in aqueous media. |

| Odor | Irritating odor[4] | A qualitative property that can assist in identification, though subjective. Requires handling in a well-ventilated area. |

Appearance, Physical State, and Odor

This compound is a solid at ambient temperature.[4][5] Its appearance is typically a white to light yellow crystalline powder or solid. While some commercial listings may describe it as a liquid, this is likely erroneous for the hydrochloride salt, which is stabilized in a solid lattice by its ionic nature. Such descriptions might refer to the free base form or a solution. The compound is noted to have a distinct, irritating odor, necessitating proper ventilation during handling.[4]

Melting Point: A Primary Indicator of Purity

The melting point is a critical and easily verifiable physical constant. For this compound, the reported melting point is 111 °C.[1] In a laboratory setting, a sharp melting range (typically < 2 °C) is indicative of high purity. A depressed or broad melting range would strongly suggest the presence of impurities or residual solvent, which disrupt the crystal lattice structure and lower the energy required to transition to the liquid phase.

Solubility Profile

The compound is soluble in water and some organic solvents.[4] The ionic bond between the protonated piperidine nitrogen and the chloride ion makes the molecule highly polar and thus readily soluble in polar solvents like water. This property is crucial for its use in aqueous reaction conditions or for purification processes.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. It should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C.[1][5][6] The recommendation to keep it sealed and dry suggests that the compound may be hygroscopic. The absorption of atmospheric moisture can affect accurate weighing and potentially impact reaction stoichiometry and kinetics.

Section 2: Analytical Characterization and Quality Control Workflow

To ensure the identity, purity, and quality of this compound, a multi-technique, orthogonal analytical approach is required. This creates a self-validating system where the results from one method corroborate the findings of another. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data to validate their product quality.[3][6]

Caption: Quality control workflow for 1-Methylpiperidin-3-one HCl.

Protocol: Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR provides the most definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected Results:

-

¹H NMR: Signals corresponding to the N-methyl group (singlet), and multiple multiplets for the diastereotopic protons on the piperidine ring. The protons alpha to the ketone (C2 and C4) will be shifted downfield relative to the other ring protons.

-

¹³C NMR: A signal for the carbonyl carbon (C=O) significantly downfield (~200 ppm), a signal for the N-methyl carbon, and distinct signals for the carbons of the piperidine ring.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.

-

Methodology:

-

Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.

-

Acquire the spectrum.

-

-

Expected Results:

-

A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (ketone) stretch.

-

Broad absorption in the 2700-2400 cm⁻¹ region, characteristic of the N-H⁺ stretch of a tertiary amine salt.

-

C-H stretching bands around 2800-3000 cm⁻¹.

-

C. Mass Spectrometry (MS)

-

Causality: MS confirms the molecular weight of the parent molecule.

-

Methodology:

-

Dissolve a small sample in a suitable solvent (e.g., methanol or water).

-

Analyze using an electrospray ionization (ESI) source in positive ion mode.

-

-

Expected Results: The mass spectrum will show the molecular ion for the free base (C₆H₁₁NO), not the hydrochloride salt. The expected [M+H]⁺ peak would have an m/z ratio of approximately 114.09, corresponding to the protonated free base.[7]

Protocol: Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the gold standard for quantifying the purity of a compound by separating it from any potential impurities.

-

Methodology:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Inject the solution onto a reverse-phase column (e.g., C18).

-

Elute with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like TFA or formic acid).

-

Detect the eluting peaks using a UV detector (e.g., at 210 nm, as the ketone provides a weak chromophore).

-

-

Self-Validation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample (>98%) will show one major peak with minimal secondary peaks.

Section 3: Safety, Handling, and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Examples) |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[8][9] | P280: Wear protective gloves/protective clothing/eye protection.[10] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[8][9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[8][9] | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[10] |

Personal Protective Equipment (PPE)

When handling this compound, researchers must wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid should be performed in a certified chemical fume hood to prevent inhalation of dust or powder.[10]

Spills and Disposal

In case of a spill, avoid generating dust.[10] The area should be evacuated and the spill cleaned up by trained personnel wearing appropriate PPE. The material should be collected in a sealed container for disposal. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a white to light yellow, crystalline solid with a characteristic melting point of 111 °C. Its identity and purity, which are paramount for its application in pharmaceutical synthesis, are best confirmed through a comprehensive analytical workflow. This includes initial physical tests, definitive structural elucidation by NMR, functional group confirmation by FT-IR, molecular weight verification by mass spectrometry, and quantitative purity assessment by HPLC. Adherence to strict safety and handling protocols is mandatory due to its irritant properties. This guide provides the foundational knowledge for researchers to confidently assess, handle, and utilize this important chemical intermediate.

References

- Hainan Sincere Industries Co., Ltd. (n.d.). This compound.

- My Skin Recipes. (n.d.). This compound.

- Synblock Inc. (n.d.). CAS 41511-85-7 | this compound.

- Sigma-Aldrich. (n.d.). This compound | 41511-85-7.

- BLD Pharm. (n.d.). 41511-85-7|this compound.

- Aceschem. (n.d.). CAS 41511-85-7 | 1-Methylpiperidin-3-one hydrate hydrochloride.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-4-piperidone.

- PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). Piperidin-3-one hydrochloride Safety Data Sheet.

- Sigma-Aldrich. (2023). SAFETY DATA SHEET.

- BIOSYNCE. (n.d.). Piperidin-3-one Hydrochloride CAS 61644-00-6.

- Sigma-Aldrich. (n.d.). Piperidin-3-one hydrochloride | 61644-00-6.

- ChemicalBook. (n.d.). 1-METHYL-PIPERIDIN-3-ONE.

- PubChemLite. (n.d.). 1-methylpiperidin-3-one (C6H11NO).

Sources

- 1. This compound [myskinrecipes.com]

- 2. biosynce.com [biosynce.com]

- 3. CAS 41511-85-7 | this compound - Synblock [synblock.com]

- 4. hnsincere.com [hnsincere.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 41511-85-7|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 1-methylpiperidin-3-one (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 1-Methylpiperidin-3-one hydrochloride (C₆H₁₂ClNO, CAS No: 41511-85-7) is a pivotal heterocyclic ketone serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its molecular structure, featuring a reactive carbonyl group and a tertiary amine, renders it a versatile scaffold for medicinal chemists in the design of enzyme inhibitors and receptor ligands. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the drug discovery and development process. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, underpinned by field-proven insights and detailed experimental protocols.

Molecular Structure and Key Features

This compound is the salt of a cyclic ketone. The protonation of the tertiary amine nitrogen in the piperidine ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl group and the methylene protons of the piperidine ring. Due to the protonation of the nitrogen, the adjacent protons will be deshielded and appear at a higher chemical shift compared to the free base. The rigidity of the ring may also lead to complex splitting patterns for the methylene protons.

Data Presentation:

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constants (J) Hz (Predicted) |

| H-2, H-6 | 3.0 - 3.5 | m | 4H | - |

| H-4, H-5 | 2.2 - 2.8 | m | 4H | - |

| N-CH₃ | 2.9 - 3.2 | s | 3H | - |

| N-H | 10 - 12 | br s | 1H | - |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Deuterium oxide (D₂O) is a common choice for hydrochloride salts due to their good solubility.

-

Ensure complete dissolution by gentle vortexing.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: 0-16 ppm.

-

Reference: The residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard like DSS.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon is expected to be the most deshielded, appearing at a high chemical shift. The carbons adjacent to the protonated nitrogen will also be shifted downfield. The symmetry of the molecule may result in fewer than six signals for the piperidine ring carbons if the ring undergoes rapid conformational changes on the NMR timescale.

Data Presentation:

| Assignment | Chemical Shift (δ) ppm (Experimental in H₂O) |

| C=O (C-3) | 208.0 |

| C-2 | 58.0 |

| C-6 | 58.0 |

| C-4 | 48.0 |

| C-5 | 48.0 |

| N-CH₃ | 44.0 |

Experimental data obtained from the Human Metabolome Database (HMDB).[3]

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum for the identification of all unique carbon atoms.

Methodology:

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy, or prepare a more concentrated sample (20-50 mg) if necessary, due to the lower natural abundance of ¹³C.

-

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay is crucial for observing quaternary carbons, although none are present in this molecule.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

Reference: The deuterated solvent peaks (e.g., CD₃OD at 49.0 ppm) or an internal standard.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale.

-

Assign the peaks based on their chemical shifts and comparison with predicted values or data from similar compounds.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the key vibrational modes to observe are the C=O stretch of the ketone, the N-H stretch of the protonated amine, and the C-N stretching vibrations. The hydrochloride salt will exhibit a broad N-H stretching band, which is a characteristic feature.

Data Presentation:

| Wavenumber (cm⁻¹) (Predicted) | Interpretation |

| ~3000-2700 | N-H stretch (broad, characteristic of amine salt) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1470-1450 | C-H bend (methylene) |

| ~1200-1000 | C-N stretch |

Note: A publicly available experimental IR spectrum for this compound with detailed peak assignments is not readily found. The predicted values are based on characteristic functional group frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the key functional groups.

Methodology:

-

Sample Preparation:

-

No specific sample preparation is required for ATR-FT-IR. A small amount of the solid this compound is used directly.

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Caption: Experimental workflow for ATR-FT-IR spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show the molecular ion of the free base ([M+H]⁺) at m/z 114.1, corresponding to the protonated form of 1-methylpiperidin-3-one. Fragmentation analysis can provide further structural confirmation.

Data Presentation:

| m/z (Predicted) | Interpretation |

| 114.1 | [M+H]⁺ (protonated molecular ion of the free base) |

| < 114.1 | Fragment ions resulting from the loss of small neutral molecules (e.g., CO, C₂H₄) |

Note: While commercial vendors mention the availability of LC-MS data, the actual mass spectrum and fragmentation data for this compound are not publicly available. The predicted m/z is for the free base, which is what is typically observed in positive ion ESI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust according to the instrument manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition and Processing:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum.

-

For fragmentation analysis (MS/MS), select the precursor ion (m/z 114.1) and apply collision-induced dissociation (CID) to generate product ions.

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. While a complete experimental dataset is not fully available in the public domain, the provided data and predictive analyses offer a robust framework for researchers in the pharmaceutical sciences. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for confident compound characterization and advancement in drug development pipelines.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

-

MySkinRecipes. This compound. [Link]

-

Hainan Sincere Industries. This compound. [Link]

-

PubChem. 3-Piperidinone, 1-methyl-. [Link]

Sources

An In-depth Technical Guide to the Ketonic Reactivity of 1-Methylpiperidin-3-one for Drug Discovery and Development

Foreword: Unlocking the Potential of a Versatile Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the ketonic reactivity of 1-Methylpiperidin-3-one. This seemingly simple heterocyclic ketone is a cornerstone building block in medicinal chemistry, offering a synthetically tractable scaffold for the creation of diverse and complex molecular architectures. Its strategic importance lies in the piperidine core, a privileged structure in a vast array of FDA-approved drugs, and the versatile ketone functionality, a gateway to a multitude of chemical transformations. Understanding the nuances of its reactivity is paramount to harnessing its full potential in the design and synthesis of novel therapeutic agents. This guide moves beyond a mere recitation of reactions, delving into the mechanistic underpinnings and stereochemical considerations that govern its chemical behavior, providing you with the foundational knowledge to innovate.

Structural and Electronic Landscape of 1-Methylpiperidin-3-one

1-Methylpiperidin-3-one, with the chemical formula C₆H₁₁NO, is a cyclic ketone featuring a piperidine ring N-methylated at position 1 and a carbonyl group at position 3. The presence of the tertiary amine in the β-position relative to the ketone profoundly influences its conformational preference and the reactivity of the carbonyl group and its α-protons.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 5519-50-6 |

| Appearance | Liquid |

Table 1: Physicochemical Properties of 1-Methylpiperidin-3-one.

The nitrogen atom's lone pair of electrons can influence the carbonyl group's electrophilicity through space. Conformational analysis reveals that the piperidine ring exists predominantly in a chair conformation. The N-methyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. This conformational preference can impact the accessibility of the carbonyl group to incoming nucleophiles.

Figure 2: A representative modern synthetic route to 1-Methylpiperidin-3-one.

The Heart of Reactivity: The Ketone and its Environs

The reactivity of 1-Methylpiperidin-3-one is dominated by the interplay between the electrophilic carbonyl carbon and the acidic α-protons at the C2 and C4 positions. The presence of the β-amino group introduces a unique electronic environment that dictates the regiochemical and stereochemical outcomes of its reactions.

Nucleophilic Addition to the Carbonyl: A Tale of Two Faces

The carbonyl group is susceptible to attack by a wide range of nucleophiles, including hydrides, organometallic reagents, and ylides. The stereochemical outcome of these additions is a critical consideration in asymmetric synthesis.

The reduction of 1-Methylpiperidin-3-one to 1-methylpiperidin-3-ol is a fundamental transformation. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans alcohol.

-

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. Generally, smaller, less sterically demanding hydrides tend to favor axial attack on the more stable chair conformation of the ketone, leading to the equatorial alcohol. Conversely, bulkier reducing agents, such as L-Selectride®, favor equatorial attack, yielding the axial alcohol. Computational studies on similar piperidone systems suggest that the facial selectivity can be influenced by the ability of the ring to adopt a twist-boat conformation during the reaction, especially with smaller hydrides like LiAlH₄.

Figure 3: Stereoselective reduction of 1-Methylpiperidin-3-one.

Protocol 1: Sodium Borohydride Reduction of 1-Methylpiperidin-3-one

-

Dissolution: Dissolve 1-Methylpiperidin-3-one (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (DCM, 3 x V).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylpiperidin-3-ol. Purify by flash column chromatography if necessary.

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to the carbonyl group is a powerful method for constructing carbon-carbon bonds, leading to tertiary alcohols.

Causality Behind Experimental Choices: The reaction must be carried out under strictly anhydrous conditions as organometallic reagents are highly basic and will be quenched by protic solvents. The choice of solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the Grignard reagent. The stereochemical outcome of the addition is influenced by the steric bulk of both the nucleophile and the piperidone ring.

Protocol 2: Grignard Reaction with 1-Methylpiperidin-3-one

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining halide solution dropwise to maintain a gentle reflux.

-

Addition of Ketone: After the Grignard reagent has formed, cool the reaction mixture to 0 °C. Add a solution of 1-Methylpiperidin-3-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Cool the flask to 0 °C and slowly quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Extract the aqueous layer with diethyl ether (3 x V). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by flash column chromatography.

The Wittig reaction provides a reliable method for converting the ketone into an alkene. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from the corresponding phosphonium salt and a strong base. The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.

Protocol 3: Wittig Olefination of 1-Methylpiperidin-3-one

-

Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

-

Reaction with Ketone: Cool the ylide solution to -78 °C and add a solution of 1-Methylpiperidin-3-one (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x V). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alkene by flash column chromatography to separate it from the triphenylphosphine oxide byproduct.

Enolate Chemistry: Reactivity at the α-Carbons

The protons on the carbons adjacent to the carbonyl group (C2 and C4) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

1-Methylpiperidin-3-one is an unsymmetrical ketone, and deprotonation can theoretically occur at either the C2 or C4 position, leading to two different regioisomeric enolates.

Figure 4: Potential regioisomeric enolates of 1-Methylpiperidin-3-one.

Studies on analogous 2-substituted-3-piperidones have shown that enolization occurs preferentially at the less substituted C4 position. This is attributed to the steric hindrance at the C2 position and the electronic influence of the β-nitrogen. Therefore, under both kinetic (strong, bulky base at low temperature, e.g., LDA at -78 °C) and thermodynamic (weaker base, higher temperature) conditions, the formation of the C4 enolate is favored.

The C4 enolate can be trapped with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce substituents at the C4 position.

Protocol 4: Alkylation of 1-Methylpiperidin-3-one

-

LDA Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

-

Enolate Formation: Add a solution of 1-Methylpiperidin-3-one (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the desired alkyl halide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x V). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 4-alkyl-1-methylpiperidin-3-one by flash column chromatography.

The Mannich Reaction: Aminomethylation

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 1-Methylpiperidin-3-one), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction typically occurs at the more reactive C4 position to introduce an aminomethyl group.

Figure 5: The Mannich reaction of 1-Methylpiperidin-3-one.

Protocol 5: Mannich Reaction of 1-Methylpiperidin-3-one

-

Reaction Setup: In a round-bottom flask, combine 1-Methylpiperidin-3-one (1.0 eq), the desired secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.

-

Reaction Conditions: Add a catalytic amount of concentrated hydrochloric acid (HCl). Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting Mannich base by flash column chromatography.

Strategic Applications in Drug Discovery

The diverse reactivity of 1-Methylpiperidin-3-one makes it an invaluable scaffold for generating libraries of compounds for high-throughput screening. The ability to introduce a wide range of substituents at the C3 and C4 positions, coupled with the inherent drug-like properties of the piperidine ring, allows for the systematic exploration of structure-activity relationships (SAR). The chiral centers that can be generated through these reactions offer opportunities for the development of stereochemically defined drug candidates with improved potency and reduced off-target effects.

Conclusion: A Gateway to Chemical Diversity

1-Methylpiperidin-3-one is more than just a simple ketone; it is a versatile platform for chemical innovation. Its rich and predictable reactivity, governed by the interplay of the carbonyl group and the β-amino functionality, provides medicinal chemists with a powerful toolkit for the synthesis of novel piperidine-based compounds. By understanding the principles outlined in this guide, from stereoselective reductions to regioselective enolate alkylations, researchers can strategically design and execute synthetic routes to molecules with the potential to become the next generation of therapeutics.

References

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (URL: [Link])

-

Research Project Thesis. (URL: [Link])

- Novel piperidine derivatives.

-

Grignard Reaction. (URL: [Link])

- Preparation of piperidine derivatives.

-

(PDF) Synthesis of Piperidones by MCR. ResearchGate. (URL: [Link])

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. (URL: [Link])

-

Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (URL: [Link])

- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

-

Procedure for N-alkylation of Piperidine?. ResearchGate. (URL: [Link])

- A process for preparing 1-methyl-3-phenylpiperazine.

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. National Institutes of Health. (URL: [Link])

-

The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. (URL: [Link])

-

6: The Wittig Reaction (Experiment). Chemistry LibreTexts. (URL: [Link])

-

Wittig Reaction - Common Conditions. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. (URL: [Link])

-

ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (URL: [Link])

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. (URL: [Link])

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. (URL: [Link])

-

Piperidine Synthesis. (URL: [Link])

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry. (URL: [Link])

-

In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. PubMed Central. (URL: [Link])

-

UNEXPECTED ENOLIZATION OF 2-PHENYL-3-PIPERIDONE DERIVATIVES. (URL: [Link])

-

Trifluoroacetic acid-catalyzed one-pot Mannich reactions: syntheses of piperidines and β-aminoketones via an imine-based three-component reaction. ResearchGate. (URL: [Link])

-

1-methylpiperidin-3-one (C6H11NO). PubChem. (URL: [Link])

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. (URL: [Link])

-

Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. (URL: [Link])

-

3-Piperidinone, 1-methyl-. PubChem. (URL: [Link])

-

Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. (URL: [Link])

-

N-alkylation of 4-piperidone. Sciencemadness.org. (URL: [Link])

-

(3R)-1-methylpiperidin-3-ol. PubChem. (URL: [Link])

-

Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Royal Society of Chemistry. (URL: [Link])

-

(PDF) A Stereoselective Synthesis of a 3,4,5-Substituted. Amanote. (URL: [Link]

An In-depth Technical Guide to the Basicity of the Nitrogen in 1-Methylpiperidin-3-one Hydrochloride

Executive Summary

1-Methylpiperidin-3-one hydrochloride is a pivotal intermediate in pharmaceutical synthesis, particularly for central nervous system agents.[1] Its utility is intrinsically linked to the chemical properties of its tertiary amine, most notably its basicity. This guide provides a comprehensive analysis of the factors governing the basicity of the nitrogen atom in this molecule. We will deconstruct the competing electronic effects within its structure, benchmark it against related compounds, provide a detailed protocol for its experimental pKa determination, and discuss the profound implications of its basicity in the context of drug development.

Introduction: The Molecular Architecture

This compound (CAS No: 41511-85-7) is a six-membered heterocyclic compound.[2][3][4] The structure features a piperidine ring, which is a saturated scaffold containing a tertiary amine. The nitrogen is substituted with a methyl group, and a ketone functional group is present at the 3-position of the ring. The compound is typically supplied as a hydrochloride salt, indicating that the basic nitrogen is protonated in its solid, crystalline form.[5]

The Concept of Basicity and pKa in Amines

The basicity of an amine refers to the availability of its nitrogen lone pair of electrons to accept a proton (H⁺). This equilibrium is quantified by the base dissociation constant (Kb). However, in the pharmaceutical and organic chemistry fields, it is far more common to discuss the acidity of the corresponding conjugate acid (the protonated amine), represented by the acid dissociation constant (Ka) and its logarithmic form, pKa.

The relationship is straightforward: a stronger base will have a more stable, weaker conjugate acid, which corresponds to a higher pKa value. For any aqueous solution, pKa + pKb = 14. Therefore, a high pKa for an amine's conjugate acid signifies a strong base.

Caption: Basicity of 1-Methylpiperidin-3-one.

Deconstructing the Structural Influences on Basicity

The basicity of the nitrogen in 1-Methylpiperidin-3-one is a result of competing electronic effects from its substituents. To understand its properties, we can compare it to simpler, related structures.

The Piperidine Scaffold: A Strong Aliphatic Base

The parent structure, piperidine, is a secondary aliphatic amine. Its nitrogen atom is sp³ hybridized, meaning the lone pair resides in an orbital with high p-character, making it spatially extended and readily available for protonation.[6][7][8] Consequently, piperidine is a strong base with a conjugate acid pKa of approximately 11.1.

The N-Methyl Group: An Electron-Donating Inductor

Adding a methyl group to the nitrogen to form N-methylpiperidine introduces a weakly electron-donating alkyl group.[9] Through the inductive effect, the methyl group pushes electron density towards the nitrogen, which should increase the electron density of the lone pair and thus increase basicity.[10] Indeed, the pKa of N-methylpiperidine's conjugate acid is 10.1.[11] While it is a strong base, it is slightly weaker than piperidine. This is a well-known phenomenon in aqueous solutions where the stabilization of the protonated secondary amine by hydrogen bonding with water is more effective than for the more sterically hindered protonated tertiary amine.

The C3-Ketone: A Potent Electron-Withdrawing Group

The most significant structural feature influencing the basicity of 1-Methylpiperidin-3-one is the ketone at the 3-position. The carbonyl group (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a powerful negative inductive effect (-I effect) that is transmitted through the sigma bonds of the carbon skeleton.[12]

This inductive withdrawal of electron density from the nitrogen atom has two primary consequences:

-

Reduced Lone Pair Availability: The electron density of the nitrogen's lone pair is decreased, making it less available to bond with a proton.

-

Destabilization of the Conjugate Acid: Upon protonation, the nitrogen bears a formal positive charge. The nearby electron-withdrawing ketone group intensifies this positive charge, destabilizing the conjugate acid.

This effect significantly reduces the basicity of the nitrogen compared to N-methylpiperidine.

Caption: Workflow for pKa determination via potentiometric titration.

Implications in Drug Development

The basicity of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire development lifecycle.

-

Solubility and Salt Formation: As a moderately basic compound, 1-Methylpiperidin-3-one and its derivatives can be readily converted to salts (like the starting hydrochloride) by reacting them with acids. This is the most common strategy to improve the aqueous solubility and stability of basic drugs. The choice of the acid counter-ion is a key part of salt screening and selection.

-

Membrane Permeability: According to the pH-partition hypothesis, only the neutral, uncharged form of a drug can passively diffuse across biological membranes. The pKa value determines the ratio of the charged (protonated) to uncharged (free base) form at a given physiological pH (e.g., blood pH ~7.4, stomach pH ~1.5-3.5). A pKa around 7.5-8.5 means that at physiological pH, a significant fraction of the molecule will exist in its charged, less permeable form, which must be considered in formulation and bioavailability studies.

-

Drug-Receptor Interactions: If the nitrogen atom is involved in binding to a biological target (e.g., an enzyme or receptor), its protonation state is crucial. Ionic interactions, such as a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a protein's active site, are often key drivers of binding affinity and selectivity. The pKa dictates whether the nitrogen is likely to be protonated and capable of forming such an interaction in the target's microenvironment.

Conclusion

The basicity of the nitrogen in this compound is a finely balanced property governed by the interplay of its molecular structure. While the foundational piperidine ring and the N-methyl group confer strong basic character, this is substantially attenuated by the powerful electron-withdrawing inductive effect of the C3-ketone. The resulting moderate basicity, with an estimated pKa in the 7.5-8.5 range, is a defining feature of the molecule. Understanding and accurately quantifying this property through methods like potentiometric titration are essential for researchers and scientists to effectively utilize this compound in the synthesis of new chemical entities and to optimize the physicochemical and pharmacokinetic properties of the resulting drug candidates.

References

- Hainan Sincere Industries. (n.d.). This compound. Retrieved from Sincere Industries website. [Link: https://www.sincere-industries.com/new-materials-chemistry/1-methylpiperidin-3-one-hydrochloride/]

- Fiveable. (n.d.). N-methylpiperidine Definition. Retrieved from Fiveable Organic Chemistry Key Term. [Link: https://library.fiveable.me/key-terms/organic-chemistry/n-methylpiperidine]

- Grdadolnik, J., & Marušič, M. (2009). Simple Method for the Estimation of pKa of Amines. ARKIVOC. [Link: https://www.

- Le, T. T., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link: https://www.mdpi.com/2073-4344/10/10/1183]

- DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from Defense Technical Information Center. [Link: https://apps.dtic.

- Quora. (2018). Is piperidine more basic than pyridine? Retrieved from Quora. [Link: https://www.quora.com/Is-piperidine-more-basic-than-pyridine]

- BenchChem. (n.d.). A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. Retrieved from BenchChem. [Link: https://www.benchchem.

- DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Retrieved from doi.org. [Link: https://www.doi.org/10.1016/j.egypro.2017.03.1491]

- van der Water, S. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3739529/]

- MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link: https://myskinrecipes.com/shop/ols/products/1-methylpiperidin-3-one-hydrochloride]

- ChemicalBook. (2023). This compound | 41511-85-7. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0770170.htm]

- PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/68996496]

- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.com/2017/04/26/5-key-basicity-trends-of-amines/]

- Quora. (2017). Why do ketones show more -I effects than carboxylic acids? Retrieved from Quora. [Link: https://www.quora.com/Why-do-ketones-show-more-I-effects-than-carboxylic-acids]

- PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2736937]